molecular formula C19H31NO3 B14662244 Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester CAS No. 38973-74-9

Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester

Cat. No.: B14662244
CAS No.: 38973-74-9
M. Wt: 321.5 g/mol
InChI Key: FJLIJPPHCRTBKL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is an organic compound with the molecular formula C24H31NO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a hexyloxy group, and the carboxyl group is esterified with 2-(diethylamino)ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(diethylamino)ethyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-(hexyloxy)benzoic acid and 2-(diethylamino)ethyl alcohol.

    Oxidation: Hexanoic acid derivatives.

    Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. For instance, as a UV absorber, it absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays . The diethylamino group may also interact with biological membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is unique due to its hexyloxy group, which imparts specific physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals, where such characteristics are desirable.

Properties

CAS No.

38973-74-9

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-hexoxybenzoate

InChI

InChI=1S/C19H31NO3/c1-4-7-8-9-15-22-18-12-10-17(11-13-18)19(21)23-16-14-20(5-2)6-3/h10-13H,4-9,14-16H2,1-3H3

InChI Key

FJLIJPPHCRTBKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Origin of Product

United States

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